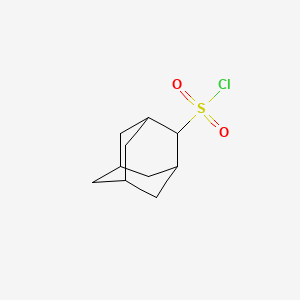
4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a trifluoroethoxy group at the 4-position and an amine group at the 5-position of the pyrimidine ring.
Preparation Methods
The synthesis of 4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine typically involves the following steps :
Starting Materials: The synthesis begins with 2,4-dichloro-5-nitropyrimidine.
Reaction with Sodium Hydroxide and 2,2,2-Trifluoroethanol: The starting material is reacted with sodium hydroxide and 2,2,2-trifluoroethanol in tetrahydrofuran (THF) at room temperature for 12 hours.
Catalytic Hydrogenation: The resulting product is subjected to catalytic hydrogenation using 10% palladium on carbon under hydrogen atmosphere at 22°C for 6 hours.
Chemical Reactions Analysis
4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine undergoes various chemical reactions, including :
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction:
Formation of Derivatives: The compound can be used to synthesize various derivatives by reacting with different reagents, such as pyrimidine-2-thiol, leading to the formation of substituted pyrimidines.
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine has several scientific research applications, including :
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Material Science: The compound is explored for its potential use in the synthesis of advanced materials with unique properties.
Biological Studies: It is used in various biological studies to understand its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to inhibit certain enzymes and modulate biological pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine can be compared with other pyrimidine derivatives, such as :
2-(Anilino)pyrimidine-4-carboxamides: These compounds are known for their potent inhibitory effects on glycogen synthase kinase-3 (GSK-3).
Substituted Pyrimidine-2-thiol Derivatives: These derivatives exhibit various biological activities and are used in medicinal chemistry research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C6H6F3N3O |
|---|---|
Molecular Weight |
193.13 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethoxy)pyrimidin-5-amine |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)2-13-5-4(10)1-11-3-12-5/h1,3H,2,10H2 |
InChI Key |
APKKPCCUYSUMHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)OCC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


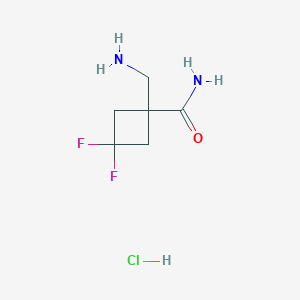
![[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene](/img/structure/B15326442.png)
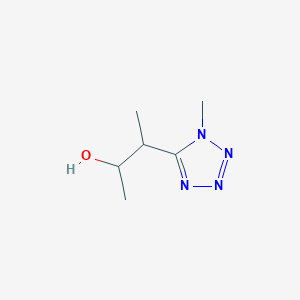


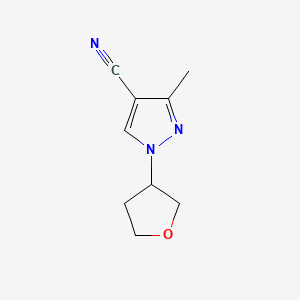
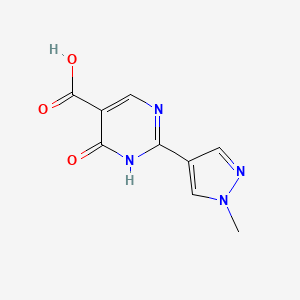
![tert-butylN-[(2R,4R)-4-aminopentan-2-yl]carbamatehydrochloride](/img/structure/B15326483.png)
![1-Oxa-9-azaspiro[5.5]undec-2-en-4-one](/img/structure/B15326490.png)
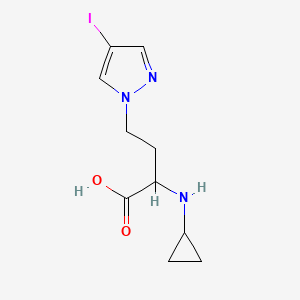


amine](/img/structure/B15326511.png)
